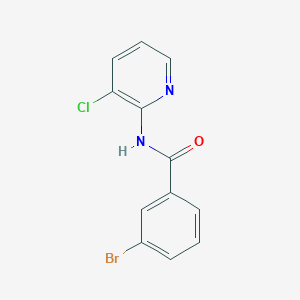
2-chloro-6-ethoxy-4-formylphenyl 3-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-6-ethoxy-4-formylphenyl 3-nitrobenzoate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CEFNB and is known for its unique properties that make it an ideal candidate for various laboratory experiments.
作用机制
The mechanism of action of CEFNB involves its ability to generate singlet oxygen upon exposure to light. Singlet oxygen is a highly reactive form of oxygen that can cause oxidative damage to cells and tissues. In the case of PDT, CEFNB is selectively taken up by cancer cells and upon exposure to light, generates singlet oxygen that causes cell death. In the case of neurodegenerative diseases, CEFNB has been shown to have antioxidant properties that can protect against oxidative damage to brain cells.
Biochemical and Physiological Effects:
CEFNB has been shown to have a low toxicity profile in vitro and in vivo. It has also been shown to have a high specificity for cancer cells, making it an ideal candidate for PDT. Additionally, CEFNB has been shown to have antioxidant properties that can protect against oxidative damage to cells and tissues.
实验室实验的优点和局限性
One of the main advantages of CEFNB is its ability to selectively target cancer cells, making it an ideal candidate for PDT. Additionally, CEFNB has a low toxicity profile and has been shown to be effective in various in vitro and in vivo studies. However, one of the limitations of CEFNB is its dependence on light for its mechanism of action, which can limit its effectiveness in certain experimental conditions.
未来方向
There are several future directions for research on CEFNB. One area of research is the development of new synthesis methods that can improve the yield and purity of CEFNB. Another area of research is the optimization of PDT protocols using CEFNB for the treatment of various types of cancer. Additionally, further research is needed to fully understand the antioxidant properties of CEFNB and its potential use in the treatment of neurodegenerative diseases.
合成方法
The synthesis of CEFNB involves a multi-step process that begins with the reaction of 2-chloro-6-ethoxy-4-nitrophenol with ethyl formate in the presence of a base. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield the intermediate compound, 2-chloro-6-ethoxy-4-hydroxyphenyl 3-nitrobenzoate. This intermediate compound is then oxidized using sodium chlorite to produce the final product, CEFNB.
科学研究应用
CEFNB has been used in various scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. It has also been used as a photosensitizer in photodynamic therapy (PDT) for the treatment of cancer. Additionally, CEFNB has been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(2-chloro-6-ethoxy-4-formylphenyl) 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO6/c1-2-23-14-7-10(9-19)6-13(17)15(14)24-16(20)11-4-3-5-12(8-11)18(21)22/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJQCVVCNPQOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5842764.png)
![4-oxo-4-{[3-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5842771.png)

![N-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5842783.png)
![3-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5842788.png)


![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5842820.png)
![3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B5842827.png)

![1-benzyl-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole](/img/structure/B5842838.png)


![2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5842847.png)